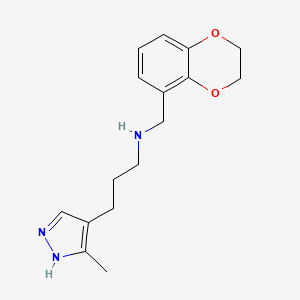![molecular formula C12H22N2O B7576672 N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide, also known as MPP, is a compound that has been studied for its potential use in scientific research. MPP is a synthetic compound that was first synthesized in the 1990s as part of a research program aimed at developing new compounds for use in the treatment of various medical conditions. The compound has since been studied for its potential use in a range of scientific research applications, including as a tool for studying the mechanisms of action of various biological processes.
Mecanismo De Acción
The mechanism of action of N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide is not fully understood, but it is thought to act as a potent inhibitor of the dopamine transporter. This inhibition leads to an increase in the levels of dopamine in the brain, which can have a range of effects on various physiological processes.
Biochemical and Physiological Effects
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects, including increasing the levels of dopamine in the brain, inhibiting the activity of monoamine oxidase enzymes, and altering the function of various receptors. These effects can have a range of consequences, including changes in mood, behavior, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide in scientific research is that it is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the function of this transporter. However, one limitation of using N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide is that it can have a range of effects on various physiological processes, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research on N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide. One area of research that has shown promise is the use of N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide as a tool for studying the mechanisms of action of various psychiatric disorders, including schizophrenia and depression. Additionally, N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide may have potential applications in the development of new drugs for the treatment of these and other disorders. Further research is needed to fully understand the potential uses and limitations of N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide in scientific research.
Métodos De Síntesis
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide is typically synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step in the synthesis process involves the reaction of 2-bromo-1-phenyl-1-propene with 2-methyl-3-piperidinol to form the intermediate compound 2-methyl-3-(piperidin-1-yl)prop-2-en-1-ol. This intermediate is then reacted with acryloyl chloride to form the final product, N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has been studied for its potential use in a range of scientific research applications. One area of research where N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has shown promise is in the study of the mechanisms of action of various biological processes. N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide has been used as a tool for studying the function of various receptors and enzymes, including the dopamine transporter and the monoamine oxidase enzymes.
Propiedades
IUPAC Name |
N-(2-methyl-3-piperidin-1-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-3-12(15)13-9-11(2)10-14-7-5-4-6-8-14/h3,11H,1,4-10H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCAVAPDEAQQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)CN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(Dimethylamino)benzoyl]-propylamino]acetic acid](/img/structure/B7576594.png)
![Ethyl 2-[(5-cyano-6-methylpyridine-2-carbonyl)-ethylamino]acetate](/img/structure/B7576611.png)
![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)

![4-[4-(Trifluoromethylsulfonyl)phenyl]sulfanylphenol](/img/structure/B7576642.png)
![N-[(2-methylpyrazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7576653.png)




![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)


![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)